1-[(4-Methoxyphenyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound belonging to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
The synthesis of 1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or its equivalents.
Introduction of the pyrido ring: The pyrido ring is fused to the benzimidazole core through cyclization reactions involving appropriate precursors.
Substitution reactions: The 4-methoxyanilino group is introduced via nucleophilic substitution reactions, often using 4-methoxyaniline as a starting material.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of hydrohalic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the molecule.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, bases like triethylamine (Et₃N), and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects . The cyanide group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
1-(4-METHOXYANILINO)-3-PROPYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can be compared with other benzimidazole derivatives, such as:
- 2-BENZYL-1-(4-METHOXYANILINO)-3-METHYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
- 1-(4-METHOXYANILINO)-3-METHYL-2-PENTYLPYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
These compounds share similar structural features but differ in their substituents and specific activities
Properties
Molecular Formula |
C22H20N4O |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(4-methoxyanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C22H20N4O/c1-3-6-15-13-21(24-16-9-11-17(27-2)12-10-16)26-20-8-5-4-7-19(20)25-22(26)18(15)14-23/h4-5,7-13,24H,3,6H2,1-2H3 |
InChI Key |
BSWJCCJFUBVGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
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